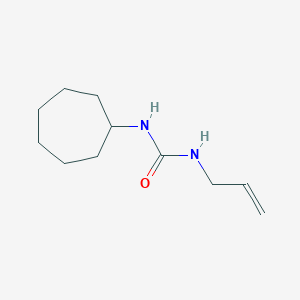

1-Allyl-3-cycloheptylurea

Description

Properties

IUPAC Name |

1-cycloheptyl-3-prop-2-enylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-2-9-12-11(14)13-10-7-5-3-4-6-8-10/h2,10H,1,3-9H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQCLSUOWMFYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Allyl-3-cycloheptylurea typically involves the reaction of allyl isocyanate with cycloheptylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Allyl isocyanate+Cycloheptylamine→this compound

In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate .

Chemical Reactions Analysis

1-Allyl-3-cycloheptylurea undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.

Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted urea derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group typically yields an epoxide or an alcohol, while reduction of the urea moiety can produce an amine .

Scientific Research Applications

1-Allyl-3-cycloheptylurea has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in preclinical studies.

Industry: The compound is used in the development of new materials and chemical processes. .

Mechanism of Action

The mechanism of action of 1-Allyl-3-cycloheptylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-Allyl-3-cycloheptylurea can be compared with other urea derivatives, such as:

1-Allyl-3-cyclohexylurea: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group. This difference in ring size can affect the compound’s reactivity and biological activity.

1-Allyl-3-phenylurea: Contains a phenyl group instead of a cycloheptyl group. The aromatic ring in this compound can lead to different chemical and biological properties.

1-Allyl-3-methylurea: A simpler derivative with a methyl group. .

The uniqueness of this compound lies in its combination of an allyl group and a cycloheptyl group, which imparts distinct chemical and biological properties.

Biological Activity

1-Allyl-3-cycloheptylurea (CAS No. 1909162-16-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The molecular formula is C11H16N2O, with a molecular weight of 192.26 g/mol. Its structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C11H16N2O

- Molecular Weight: 192.26 g/mol

Structural Representation

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H16N2O |

| Molecular Weight | 192.26 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially leading to therapeutic effects in various conditions.

Pharmacological Effects

This compound has been investigated for several pharmacological effects:

- Antimicrobial Activity: Studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Antiviral Activity: Preliminary research suggests potential antiviral effects, although further studies are needed to elucidate the specific mechanisms involved.

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in laboratory models, indicating potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various urea derivatives, including this compound. Results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting its potential as a new class of antimicrobial agents .

- Inflammation Model : In a controlled laboratory setting, researchers assessed the anti-inflammatory properties of this compound using a murine model of inflammation. The results indicated a reduction in inflammatory markers and improved outcomes compared to control groups .

- Mechanistic Insights : A mechanistic study published in Bioorganic & Medicinal Chemistry Letters investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound inhibits enzyme activity, which could explain its observed biological effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-Allyl-3-cycloheptylurea, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis of this compound likely involves nucleophilic substitution or thiourea derivatization. Key steps include:

- Reagent Selection : Use allyl bromide or allyl chloride for allylation, paired with cycloheptylamine.

- Optimization : Adjust reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as cycloheptyl groups may introduce steric hindrance compared to cyclohexyl analogs .

- Purification : Employ column chromatography or recrystallization, with purity verified via HPLC or NMR.

- Reproducibility : Document all steps in the "Materials and Methods" section, adhering to guidelines for reporting experimental details (e.g., solvent ratios, catalyst loading) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use - and -NMR to confirm allyl and cycloheptyl moieties. Compare chemical shifts with PubChem data for structurally similar thioureas (e.g., 1-Allyl-3-cyclohexylthiourea) .

- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.

- Thermal Stability : Perform TGA/DSC to assess decomposition thresholds, critical for applications requiring high-temperature stability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Classification : Assume acute toxicity (oral Category 3, H301) based on analogs like Allylthiourea. Use PPE (gloves, goggles) and work in a fume hood .

- Waste Disposal : Neutralize residues via hydrolysis under basic conditions before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data (e.g., solubility, reactivity) for this compound?

- Methodological Answer :

- Source Evaluation : Cross-reference primary literature (e.g., NIST, PubChem) and secondary reviews. Exclude non-peer-reviewed platforms like benchchem.com .

- Experimental Replication : Reproduce conflicting studies under controlled conditions. For solubility discrepancies, test in ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) as alternative solvents .

- Statistical Analysis : Apply ANOVA or t-tests to assess variability in replicate experiments .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Use software like GROMACS to simulate ligand-protein binding, focusing on the cycloheptyl group’s conformational flexibility.

- Docking Studies : Employ AutoDock Vina to predict binding affinities, comparing results with experimental IC values .

- Validation : Cross-check computational predictions with in vitro assays (e.g., enzyme inhibition) .

Q. How can this compound be integrated into drug discovery pipelines, and what are the key bottlenecks?

- Methodological Answer :

- SAR Studies : Synthesize derivatives (e.g., varying alkyl chain length) to explore structure-activity relationships. Prioritize compounds with logP <5 for improved bioavailability .

- ADME Profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell assays.

- Bottlenecks : Address poor aqueous solubility through co-solvent systems (e.g., PEG-400) or nanoformulation .

Methodological Best Practices

Q. What criteria should guide the selection of literature sources for studies on this compound?

- Answer :

- Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and authoritative databases (NIST, PubChem) .

- Avoid non-academic platforms (e.g., vendor websites) unless validating commercial reagent properties .

- Use citation management tools (e.g., Zotero) to track references in ACS or APA format .

Q. How should researchers design collaborative studies involving this compound?

- Answer :

- Task Allocation : Divide roles (synthesis, characterization, bioassays) based on expertise. Use project management tools (e.g., Trello) for milestones .

- Data Sharing : Store raw spectra and chromatograms in repositories like Figshare, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.